5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 2,2,2-trifluoroethyl ketone, followed by oxidation to form the desired aldehyde. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity towards certain targets, while the cyclopropyl group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-methanol
- 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Uniqueness
Compared to similar compounds, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.
Properties
CAS No. |
2411271-77-5 |
---|---|
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.